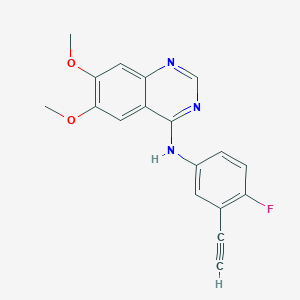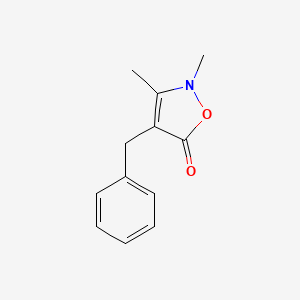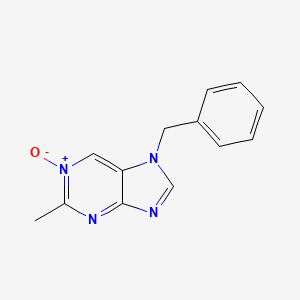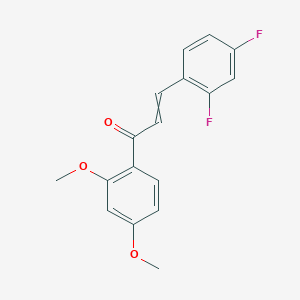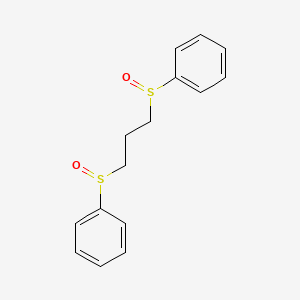
1,1'-(Propane-1,3-diyldisulfinyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(phenylsulfinyl)propane is an organic compound that features two phenylsulfinyl groups attached to a propane backbone. This compound is known for its flexibility and ability to form coordination polymers, making it a valuable ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Bis(phenylsulfinyl)propane can be synthesized through the oxidation of 1,3-bis(phenylthio)propane. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions to achieve the desired sulfoxide groups .
Industrial Production Methods
While specific industrial production methods for 1,3-bis(phenylsulfinyl)propane are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(phenylsulfinyl)propane undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide groups to sulfone groups.
Reduction: The sulfoxide groups can be reduced back to sulfides using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylsulfinyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-CPBA in an organic solvent such as dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: 1,3-Bis(phenylsulfonyl)propane.
Reduction: 1,3-Bis(phenylthio)propane.
Substitution: Depending on the nucleophile used, various substituted derivatives of 1,3-bis(phenylsulfinyl)propane.
Aplicaciones Científicas De Investigación
1,3-Bis(phenylsulfinyl)propane has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique structural properties.
Biology: Investigated for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1,3-bis(phenylsulfinyl)propane involves its ability to coordinate with metal ions through its sulfoxide groups. This coordination can influence the reactivity and stability of the metal complexes formed. The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenylsulfinyl)butane: Similar structure but with a longer carbon chain.
1,3-Bis(phenylthio)propane: The reduced form of 1,3-bis(phenylsulfinyl)propane.
1,3-Bis(phenylsulfonyl)propane: The fully oxidized form of 1,3-bis(phenylsulfinyl)propane.
Uniqueness
1,3-Bis(phenylsulfinyl)propane is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This flexibility makes it a versatile compound in synthetic chemistry and coordination chemistry .
Propiedades
Número CAS |
157641-19-5 |
|---|---|
Fórmula molecular |
C15H16O2S2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
3-(benzenesulfinyl)propylsulfinylbenzene |
InChI |
InChI=1S/C15H16O2S2/c16-18(14-8-3-1-4-9-14)12-7-13-19(17)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |
Clave InChI |
LACWLBBCHSRDEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)CCCS(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


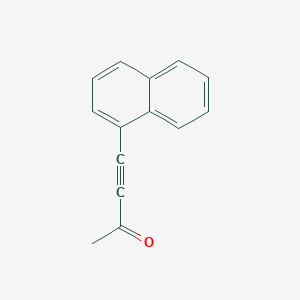
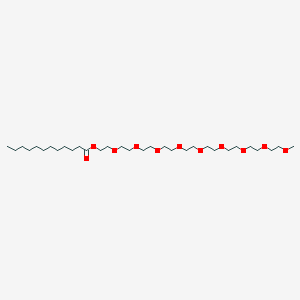
![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
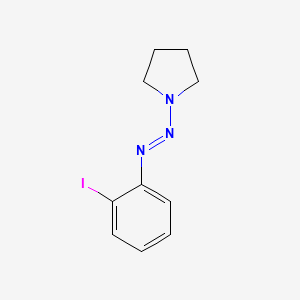
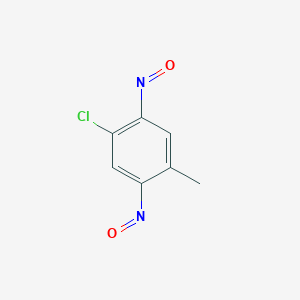
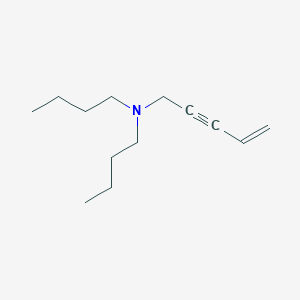
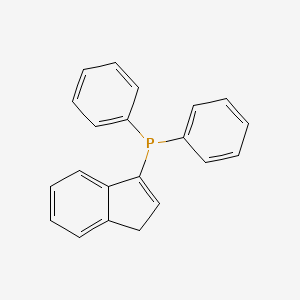
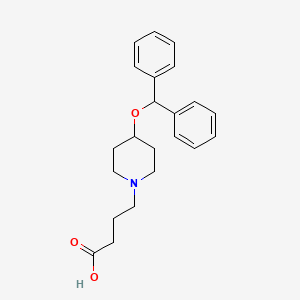
![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)
